Pentyl (4-chloro-2-methylphenoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C14H19ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is characterized by its phenoxy structure, which includes a chlorine atom and a methyl group attached to the benzene ring, and an acetate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with pentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid, and carried out under reflux conditions to ensure complete conversion. The general steps are as follows:
Preparation of Sodium (4-chloro-2-methylphenoxy)acetate: This involves the reaction of (4-chloro-2-methylphenoxy)acetic acid with sodium hydroxide to form the sodium salt.
Esterification: The sodium salt is then reacted with pentanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of (4-chloro-2-methylphenoxy)acetic acid and pentanol are mixed in industrial reactors.
Catalysis and Reflux: The mixture is heated under reflux with an acid catalyst to drive the esterification reaction to completion.
Purification: The product is then purified through distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Pentyl (4-chloro-2-methylphenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed back to (4-chloro-2-methylphenoxy)acetic acid and pentanol in the presence of a strong acid or base.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Substitution: The chlorine atom on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and pentanol.
Oxidation: Various oxidized derivatives of the phenoxyacetic acid.
Substitution: Substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Pentyl (4-chloro-2-methylphenoxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds and herbicides.
Biology: Studied for its effects on plant growth and development due to its herbicidal properties.
Medicine: Investigated for potential therapeutic applications, including its antitumor activity.
Industry: Utilized in the formulation of herbicidal products and as a chemical intermediate in various industrial processes
Mechanism of Action
The mechanism of action of pentyl (4-chloro-2-methylphenoxy)acetate is primarily related to its herbicidal activity. It acts as an auxin, a type of plant hormone that regulates growth. By mimicking natural auxins, it disrupts normal plant growth processes, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparison with Similar Compounds
Similar Compounds
(4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar structure and function.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar herbicidal properties.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): A related compound with additional chlorine atoms.
Uniqueness
Pentyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester group, which can influence its solubility, stability, and overall herbicidal activity compared to its acid counterparts. The ester form may also have different absorption and translocation properties in plants, making it a valuable compound for specific herbicidal applications .
Properties
CAS No. |
84162-58-3 |
---|---|
Molecular Formula |
C14H19ClO3 |
Molecular Weight |
270.75 g/mol |
IUPAC Name |
pentyl 2-(4-chloro-2-methylphenoxy)acetate |
InChI |
InChI=1S/C14H19ClO3/c1-3-4-5-8-17-14(16)10-18-13-7-6-12(15)9-11(13)2/h6-7,9H,3-5,8,10H2,1-2H3 |
InChI Key |
FEZMLSWZCMPMQE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.